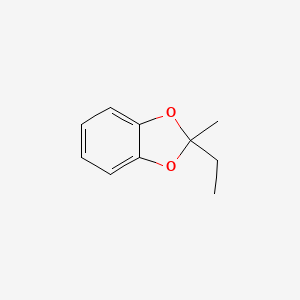

2-Ethyl-2-methyl-1,3-benzodioxole

描述

2-Ethyl-2-methyl-1,3-benzodioxole is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its dioxole structure allows for various substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Table 1: Synthetic Pathways Utilizing 2-Ethyl-2-methyl-1,3-benzodioxole

Pharmaceutical Applications

This compound has been investigated for its potential medicinal properties. It exhibits biological activities that may be beneficial in drug development.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action.

Table 2: Biological Activities of Derivatives

| Compound Derivative | Activity Type | Effective Concentration (µg/mL) | Reference |

|---|---|---|---|

| This compound derivative A | Antibacterial | 50 | |

| This compound derivative B | Antifungal | 30 |

Material Science

In material science, the compound has been explored for its role in developing polymers and coatings. Its structural attributes allow it to enhance the properties of materials.

Case Study: Polymer Modification

Research indicates that incorporating this compound into polymer matrices can improve flexibility and thermal stability. This has implications for the production of advanced materials used in automotive and aerospace industries.

Table 3: Properties of Modified Polymers

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective electrophilic attacks, primarily at the 5- and 7-positions due to steric hindrance from the 2-ethyl/methyl groups. Key reactions include:

Friedel-Crafts Acylation

Mechanism : The dioxole oxygen atoms activate the ring, directing acyl groups to the 5-position. Steric bulk at C-2 suppresses substitution at adjacent positions.

Oxidation and Reduction

The alkyl side chains and dioxole ring exhibit distinct redox behavior:

Side-Chain Oxidation

Ring Reduction

Hydrogenation of the dioxole ring is not observed under standard conditions (H₂/Pd-C), preserving the oxygenated structure.

Functionalization via Cross-Coupling

The 5- and 7-positions are amenable to palladium-catalyzed coupling after halogenation:

Suzuki-Miyaura Coupling

Conditions : PdCl₂(PPh₃)₂, K₂CO₃, dioxane, reflux (12–24 h).

Nucleophilic Reactions at Alkyl Substituents

The ethyl group participates in limited nucleophilic pathways:

Ethyl Group Halogenation

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Free-radical bromination | NBS, AIBN, CCl₄ | 2-(1-Bromoethyl)-2-methyl-1,3-benzodioxole | 33% |

Limitation : Low regioselectivity due to competing ring bromination.

Heterocyclic Ring Transformations

The dioxole ring remains intact under most conditions but reacts selectively in extreme environments:

Acid-Catalyzed Ring Opening

| Conditions | Product | Application | Source |

|---|---|---|---|

| Conc. HCl, 100°C | Catechol derivative | Precursor for polymer synthesis |

Industrial-Scale Modifications

Continuous-flow systems enhance efficiency for high-volume synthesis:

-

Acylation : 98% conversion in 15 min using microreactor technology .

-

Halogenation : Bromine flow rates optimized to minimize di-substitution.

Key Research Findings

-

Steric Effects : Ethyl/methyl groups at C-2 suppress reactivity at C-4 and C-6, favoring 5/7-substitution .

-

Thermal Stability : Decomposition observed >250°C, limiting high-temperature applications.

-

Biochemical Interactions : Methyl groups enhance lipid solubility, improving blood-brain barrier penetration in analogs.

Reaction Comparison Table

| Reaction Type | Preferred Position | Key Challenge | Industrial Relevance |

|---|---|---|---|

| EAS | 5 > 7 | Di-substitution byproducts | High (pharma intermediates) |

| Suzuki Coupling | 5/7 | Halogenation step required | Moderate (specialty chems) |

| Oxidation | Side chains | Overoxidation | Low |

属性

CAS 编号 |

14049-41-3 |

|---|---|

分子式 |

C10H12O2 |

分子量 |

164.20 g/mol |

IUPAC 名称 |

2-ethyl-2-methyl-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O2/c1-3-10(2)11-8-6-4-5-7-9(8)12-10/h4-7H,3H2,1-2H3 |

InChI 键 |

AATQNQRLPHKUQY-UHFFFAOYSA-N |

规范 SMILES |

CCC1(OC2=CC=CC=C2O1)C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。